molecular formula C10H14O4S B8359353 2-Methoxyphenethyl methanesulfonate

2-Methoxyphenethyl methanesulfonate

Cat. No.: B8359353
M. Wt: 230.28 g/mol
InChI Key: MZEDMUOWJVZMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenethyl methanesulfonate is a methanesulfonate ester derived from 2-methoxyphenethyl alcohol. Its molecular structure consists of a phenethyl backbone with a methoxy (-OCH₃) group at the 2-position of the phenyl ring and a methanesulfonyl (-OSO₂CH₃) group esterified to the terminal ethyl chain. The compound’s molecular formula is C₁₀H₁₄O₄S, with a molecular weight of 230.28 g/mol (calculated from structural data in ).

Its structural features—combining aromatic methoxy and sulfonate groups—make it a versatile building block for organic synthesis.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H14O4S/c1-13-10-6-4-3-5-9(10)7-8-14-15(2,11)12/h3-6H,7-8H2,1-2H3

InChI Key

MZEDMUOWJVZMEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between 2-methoxyphenethyl methanesulfonate and related methanesulfonate esters:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications Toxicity/Safety Notes
This compound C₁₀H₁₄O₄S 230.28 Phenethyl backbone, 2-methoxy, sulfonate Herbicide intermediates, organic synthesis Limited data; PPE recommended
Methyl Methanesulfonate (MMS) C₂H₆O₃S 110.13 Simple methyl ester Alkylating agent, genotoxicity studies Known mutagen and reproductive toxin
2-Methoxyethyl Methanesulfonate C₄H₁₀O₄S 154.18 Methoxyethyl chain Research chemical Requires vapor respirators and protective gloves
2-PAM Methanesulfonate C₈H₁₁N₂O₄S 231.25 Pyridine aldoxime derivative Antidote for organophosphate poisoning Low mammalian toxicity
2-(2-Hydroxyethoxy)ethyl methanesulfonate C₅H₁₂O₅S 184.21 Hydroxyethoxy chain Pharmaceutical intermediates No explicit hazard classification

Key Comparisons

Toxicity Profiles
  • MMS exhibits well-documented reproductive and genotoxic effects, with studies showing dose-dependent embryotoxicity in rats .

Research Findings and Data Gaps

  • Herbicide Efficacy : Patent data suggest that structural modifications (e.g., halogenation or triazine coupling) enhance herbicidal activity, but comparative efficacy against commercial analogs (e.g., ethametsulfuron-methyl ) remains unquantified.

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